molecular formula C12H8N2O B6365822 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% CAS No. 910649-35-3

5-(4-Cyanophenyl)-3-hydroxypyridine, 95%

Cat. No. B6365822
CAS RN: 910649-35-3
M. Wt: 196.20 g/mol
InChI Key: VMSDNBJAEMADBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyanophenyl)-3-hydroxypyridine (5-CP-3-HP) is an organic compound with a wide range of applications in the scientific field. It is used as a reagent and catalyst in various chemical reactions, and is also used in scientific research as an important tool in the study of biochemical and physiological processes.

Scientific Research Applications

5-(4-Cyanophenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in organic reactions, and as an important tool in the study of biochemical and physiological processes. It has also been used in the study of the effects of drugs on the body, and in the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its availability, its low cost, and its ease of use. Additionally, it is a relatively safe compound, with no known toxicity or adverse effects. However, the use of 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% in laboratory experiments is limited by its low solubility in water, its instability in acidic conditions, and its tendency to form complexes with other compounds.

Future Directions

The use of 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include the development of new drugs and drug delivery systems, the study of the effects of drugs on the body, and the development of new methods of synthesis. Additionally, 5-(4-Cyanophenyl)-3-hydroxypyridine, 95% could be used in the development of new catalysts and reagents, as well as in the study of biochemical and physiological processes.

properties

IUPAC Name

4-(5-hydroxypyridin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-6-9-1-3-10(4-2-9)11-5-12(15)8-14-7-11/h1-5,7-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSDNBJAEMADBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682548
Record name 4-(5-Hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Hydroxypyridin-3-yl)benzonitrile

CAS RN

910649-35-3
Record name 4-(5-Hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.9 g (9.02 mM) of 4-(5-methoxy-3-pyridinyl)benzonitrile and 6.39 g (54.2 mM) of pyridinium hydrochloride is heated at 160° C. for 5 hours. After cooling and the addition of water, the pH is adjusted to 5 with concentrated sodium hydroxide solution. The mixture is extracted with ethyl acetate and the extract is dried over magnesium sulfate and concentrated under reduced pressure. The evaporation residue is purified by chromatography on a silica column (eluent: dichloromethane/ethyl acetate 92/8; v/v, then dichloromethane/methanol 9/1; v/v) to give the expected product in the form of a beige solid with a yield of 76%.
Name
4-(5-methoxy-3-pyridinyl)benzonitrile
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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